molecular formula C8H13N3O2 B15258411 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B15258411
M. Wt: 183.21 g/mol
InChI Key: DYLLQCHOKQYXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and specific chemical properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-10(2)4-6-5-11(3)9-7(6)8(12)13/h5H,4H2,1-3H3,(H,12,13)

InChI Key

DYLLQCHOKQYXAS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.